1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide
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Overview
Description
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide is an organic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a boron atom integrated into a heterocyclic ring, which imparts distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the acylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxaborole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide involves its interaction with molecular targets such as leucyl-tRNA synthetase. The compound binds to the enzyme’s active site, inhibiting its function and thereby preventing protein synthesis in bacteria . This selective inhibition is crucial for its antimicrobial activity.
Comparison with Similar Compounds
Crisaborole: Another boron-containing compound used as a phosphodiesterase-4 inhibitor for treating skin conditions.
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid: A closely related compound with similar structural features but different functional groups.
Uniqueness: 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide is unique due to its specific substitution pattern and its potent inhibitory activity against leucyl-tRNA synthetase. This makes it a valuable compound for developing new antimicrobial agents .
Properties
Molecular Formula |
C8H8BNO3 |
---|---|
Molecular Weight |
176.97 g/mol |
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-5-carboxamide |
InChI |
InChI=1S/C8H8BNO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3,12H,4H2,(H2,10,11) |
InChI Key |
BHSDMQBBZYPVOE-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)C(=O)N)O |
Origin of Product |
United States |
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